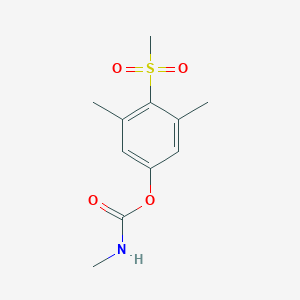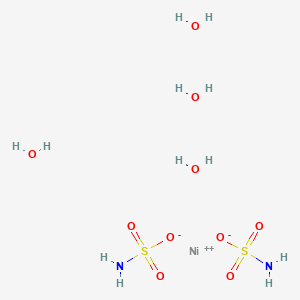
Nickel(II) sulfamate tetrahydrate
描述
Synthesis Analysis
Nickel(II) sulfamate complexes have been synthesized through various methods, involving reactions with nickel(II) precursors and sulfamate ligands under controlled conditions. These methods aim to achieve high purity and structural specificity, enabling detailed analysis of the compound's properties and behaviors.
Molecular Structure Analysis
The molecular structure of nickel(II) sulfamate and related complexes often features nickel coordinated in distinct geometries, influenced by the nature of the ligands and the synthesis conditions. X-ray diffraction analysis reveals the detailed arrangement of atoms, highlighting the coordination environment around nickel and the role of sulfamate and other ligands in stabilizing the complex structure.
Chemical Reactions and Properties
Nickel(II) sulfamate complexes engage in a variety of chemical reactions, showcasing their reactivity and potential as catalysts in organic synthesis, polymerization, and other chemical transformations. Their chemical properties are influenced by the nickel center's electronic configuration and the ligands' characteristics, enabling selective and efficient catalytic processes.
Physical Properties Analysis
The physical properties of nickel(II) sulfamate tetrahydrate, including solubility, melting point, and crystal structure, are crucial for its application in different chemical processes. These properties are determined by the compound's molecular structure and the interactions between its constituent atoms and molecules.
Chemical Properties Analysis
Nickel(II) sulfamate's chemical properties, such as oxidation states, coordination behavior, and reactivity, are central to its use in various chemical reactions and applications. Studies focus on understanding how these properties are influenced by the compound's environment and how they can be manipulated for specific chemical processes.
References (Sources)
- For a comprehensive understanding of the crystal and molecular structure, ligand bonding, and synthesis of nickel(II) complexes, including sulfamate derivatives, see the works of Weininger & Amma (1976) in the Journal of Coordination Chemistry (Weininger & Amma, 1976).
- Research by Bulut, Öztürk, & Bulut (2015) in Spectrochimica Acta Part A provides insights into the synthesis, structural, and electrochemical properties of nickel(II) sulfamethazine complexes, highlighting the versatility and reactivity of nickel(II) in various coordination environments (Bulut, Öztürk, & Bulut, 2015).
- The synthesis and characterization of nickel(II) complexes with sulfur and nitrogen donor ligands, exploring their structural, electronic, and magnetic properties, are detailed by Gustafsson et al. (2010) in Inorganic Chemistry (Gustafsson et al., 2010).
科学研究应用
Catalysis : Nickel(II) immobilized on EDTA-modified Fe3O4@SiO2 nanospheres has been shown to effectively catalyze the arylation reaction of nitrogen nucleophiles. This enables efficient amination of heteroaryl carbamates and sulfamates without external ligands (Inaloo et al., 2020).
Biomedical Applications : A Nickel(II) salen sulfadiazine complex demonstrates promising antimicrobial and anticancer properties against various bacteria and cancer cells (Kirubavathy et al., 2016).
Material Synthesis : Sonochemical synthesis of nickel and cobalt sulfide nanoparticles offers a low-cost, environmentally friendly method for producing materials for solar cells, supercapacitors, catalysts, and electrode materials (Kristl et al., 2017).
Magnetic and Optical Properties : NiS2 nanostructures synthesized from nickel(II) show weak ferromagnetic behavior at room temperature and potential applications in photoluminescence and magnetic sensing due to a protective layer of nickel and sulfate ions (Akbarzadeh et al., 2014).
Electrochemistry : Studies have shown that anion additives in nickel-cobalt alloy electrodeposition from sulfamate electrolyte improve the structure's stability and high-temperature oxidation rate, enabling low-internal-stress coatings (Golodnitsky et al., 2002).
Nanoparticle Formation : [Bis(salicylidene)nickel(II)] is a useful precursor for preparing nickel sulfides nanoparticles with an average size of 20 nm, displaying paramagnetism due to size effect (Salavati‐Niasari et al., 2009).
Electrocatalysis : Nickel sulfide films created by Atomic Layer Deposition (ALD) show promising performance as water-compatible electrocatalysts for hydrogen evolution (Çimen et al., 2016).
Nickel Recovery : Electrochemical recovery of nickel from nickel sulfamate plating effluents has been achieved with a high average charge yield, despite decreases in catholyte pH below 2.5 (Hankin & Kelsall, 2011).
安全和危害
Nickel(II) sulfamate tetrahydrate is classified as harmful if swallowed or inhaled, and it may cause an allergic skin reaction . It can cause serious eye damage and may cause allergy or asthma symptoms or breathing difficulties if inhaled . It is suspected of causing genetic defects and may cause cancer by inhalation . It may damage fertility or the unborn child and causes damage to organs through prolonged or repeated exposure . It is very toxic to aquatic life with long-lasting effects .
未来方向
属性
IUPAC Name |
nickel(2+);disulfamate;tetrahydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2H3NO3S.Ni.4H2O/c2*1-5(2,3)4;;;;;/h2*(H3,1,2,3,4);;4*1H2/q;;+2;;;;/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXRHHNYLWVQULI-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
NS(=O)(=O)[O-].NS(=O)(=O)[O-].O.O.O.O.[Ni+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
H12N2NiO10S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Nickel(II) sulfamate tetrahydrate | |
CAS RN |
124594-15-6 | |
| Record name | Nickel sulfamate tetrahydrate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0124594156 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Nickel sulfamate tetrahydrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



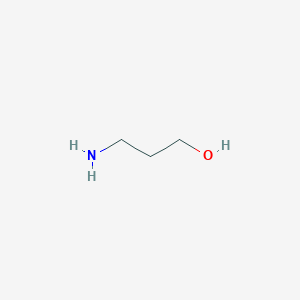
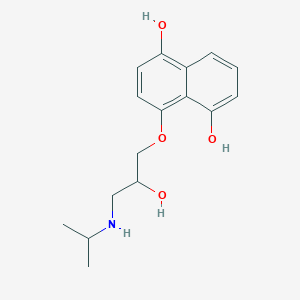
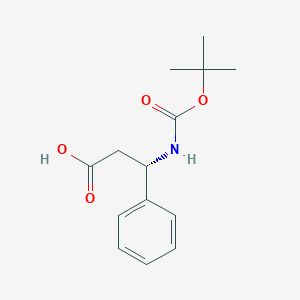
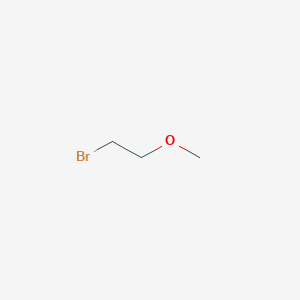
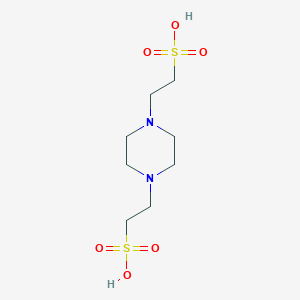
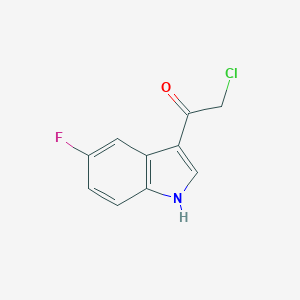

![8-Methyl-7,8,9,10-tetrahydro-6H-azepino[1,2-a]benzimidazole](/img/structure/B44680.png)




![1-Azabicyclo[3.2.1]octane-5-carboxylic acid](/img/structure/B44693.png)
